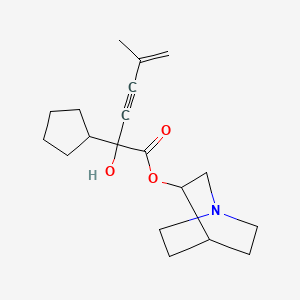
CG6Ayb4C2Z
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a chemical compound with the molecular formula C23H26N3O3.Na and a molecular weight of 415.46 . This compound has been studied for its potential pharmacological applications, particularly in the field of analgesics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of M-58996 Sodium involves the combination of specific chemical moieties. The molecular structure includes a benzoic acid derivative, which is modified with a piperidine ring and a cyanophenyl group . The synthetic route typically involves the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyanophenyl group: This is achieved through a substitution reaction, where a cyanophenyl group is introduced to the piperidine ring.
Formation of the sodium salt: The final step involves the neutralization of the benzoic acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of M-58996 Sodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the precursors are synthesized and purified.
Controlled reaction conditions: The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification and crystallization: The final product is purified through crystallization and other separation techniques to ensure high purity.
化学反応の分析
Types of Reactions
M-58996 Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of M-58996 Sodium with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .
科学的研究の応用
Chemistry: The compound is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: It is studied for its effects on biological systems, particularly in the context of pain management.
作用機序
The mechanism of action of M-58996 Sodium involves its interaction with specific molecular targets and pathways:
G protein-coupled receptors: The compound exerts its effects through the activation of G protein-coupled receptors, leading to the modulation of intracellular signaling pathways.
Gamma-aminobutyric acid (GABA) receptors: M-58996 Sodium enhances the release of GABA, an inhibitory neurotransmitter, which contributes to its analgesic effects.
5-hydroxytryptamine (5-HT) receptors: The compound also interacts with 5-HT receptors, further modulating pain perception.
類似化合物との比較
M-58996 Sodium can be compared with other similar compounds in terms of its structure and pharmacological properties:
Gabapentin: Both compounds are used for pain management, but M-58996 Sodium has a different mechanism of action and molecular structure.
Pregabalin: Similar to gabapentin, pregabalin is used for neuropathic pain but differs in its chemical structure and receptor interactions.
Conclusion
M-58996 Sodium, identified by the unique ingredient identifier CG6Ayb4C2Z, is a compound with significant potential in the field of analgesics. Its unique chemical structure and mechanism of action make it a valuable compound for scientific research and therapeutic applications.
特性
CAS番号 |
477721-26-9 |
|---|---|
分子式 |
C23H26N3NaO3 |
分子量 |
415.5 g/mol |
IUPAC名 |
sodium;4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoate |
InChI |
InChI=1S/C23H27N3O3.Na/c1-25(21-8-6-20(7-9-21)22(27)28)17-23(29)11-14-26(15-12-23)13-10-18-2-4-19(16-24)5-3-18;/h2-9,29H,10-15,17H2,1H3,(H,27,28);/q;+1/p-1 |
InChIキー |
TZQRGTKBSUXZSE-UHFFFAOYSA-M |
正規SMILES |
CN(CC1(CCN(CC1)CCC2=CC=C(C=C2)C#N)O)C3=CC=C(C=C3)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


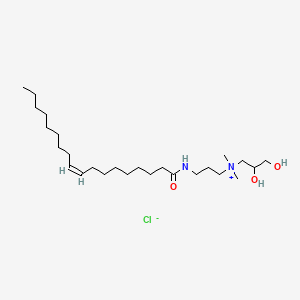
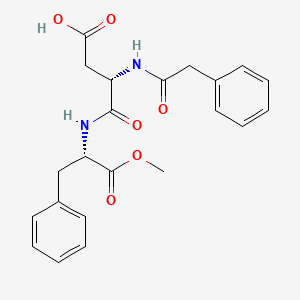
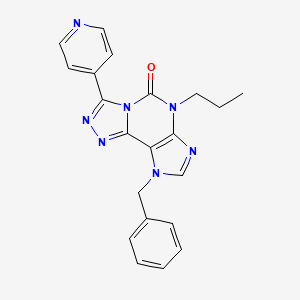
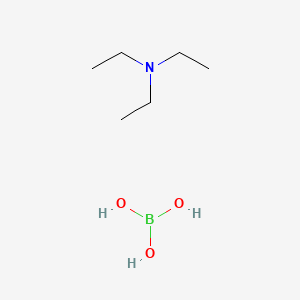
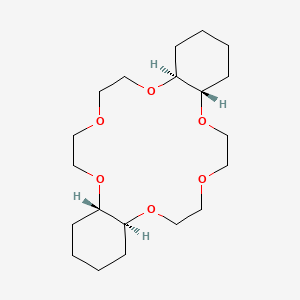
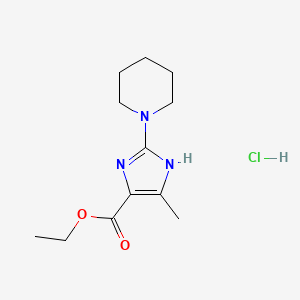

![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
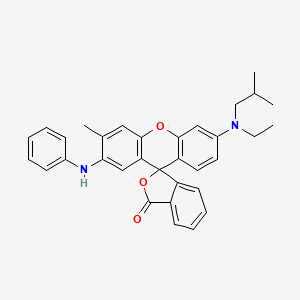

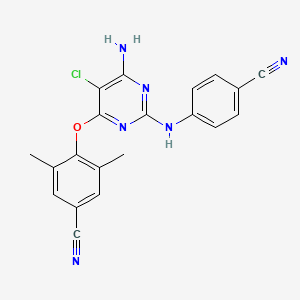
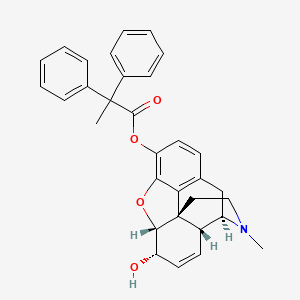
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
